Hksox-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

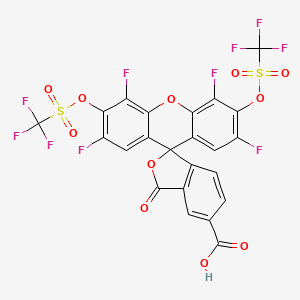

IUPAC Name |

2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H6F10O11S2/c24-11-4-9-15(13(26)17(11)43-45(37,38)22(28,29)30)41-16-10(5-12(25)18(14(16)27)44-46(39,40)23(31,32)33)21(9)8-2-1-6(19(34)35)3-7(8)20(36)42-21/h1-5H,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHHIFZGVZWRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H6F10O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unmasking Cellular Superoxide: A Technical Guide to the HkSOX-1 Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the HkSOX-1 fluorescent probe, a powerful tool for the detection and quantification of superoxide (O₂•⁻) in biological systems. We will delve into its core mechanism of action, detail its photophysical and chemical properties, provide comprehensive experimental protocols, and present its performance data in a clear, comparative format.

Core Mechanism of Action: A "Turn-On" Response to Superoxide

This compound is a highly sensitive and selective fluorescent probe designed for the detection of superoxide.[1] Its mechanism relies on a specific chemical reaction with superoxide that triggers a significant increase in fluorescence, a "turn-on" response.[2] The core of the this compound molecule features a non-fluorescent fluorescein scaffold modified with an aryl trifluoromethanesulfonate group.[3][4] This triflate group acts as a protecting group, quenching the fluorescence of the molecule.

In the presence of superoxide, this triflate group is cleaved, yielding a highly fluorescent free phenol product, 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein.[4] This reaction is highly specific to superoxide, with minimal reactivity towards other reactive oxygen species (ROS) and reactive nitrogen species (RNS), making this compound a robust tool for specifically monitoring superoxide levels.

dot

Caption: Reaction mechanism of this compound with superoxide.

Quantitative Data Summary

The performance of this compound has been quantitatively characterized, demonstrating its suitability for sensitive and specific superoxide detection.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 509 nm | |

| Emission Wavelength (λem) | 534 nm | |

| Reaction Rate Constant with O₂•⁻ | ~2.0 x 10⁵ M⁻¹s⁻¹ | |

| Detection Limit | 23 nM | |

| Selectivity | >650-fold enhancement for O₂•⁻ over other ROS/RNS | |

| pH Stability | Stable in the pH range of 2.2 - 8.8 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for in vitro and cellular assays. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Superoxide Detection

This protocol describes the use of this compound to detect superoxide generated by an enzymatic system (e.g., xanthine/xanthine oxidase).

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

Fluorometer

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in potassium phosphate buffer.

-

Add the desired concentration of xanthine to the this compound solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes).

-

Measure the fluorescence intensity at λex/λem = 509/534 nm.

dot

Caption: Experimental workflow for in vitro superoxide detection.

Cellular Superoxide Detection (Microscopy or Flow Cytometry)

This protocol outlines the use of HkSOX-1r, a derivative optimized for cellular retention, for imaging and quantifying intracellular superoxide.

Materials:

-

HkSOX-1r stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Cells of interest (adherent or in suspension)

-

Fluorescence microscope or flow cytometer

Procedure for Adherent Cells:

-

Culture adherent cells on sterile coverslips.

-

Prepare a working solution of HkSOX-1r (e.g., 1-10 µM) in serum-free medium or PBS.

-

Remove the culture medium and add the HkSOX-1r working solution to the cells.

-

Incubate for 5-30 minutes at room temperature, protected from light.

-

Wash the cells twice with medium.

-

Image the cells using a fluorescence microscope with appropriate filters.

Procedure for Suspension Cells:

-

Prepare a cell suspension.

-

Add the HkSOX-1r working solution to the cell suspension.

-

Incubate for 5-30 minutes at room temperature, protected from light.

-

Centrifuge the cells to pellet them and discard the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.

dot

Caption: Experimental workflow for cellular superoxide detection.

Signaling Pathway Context: Superoxide in Cellular Processes

Superoxide is a key signaling molecule involved in numerous physiological and pathological processes. This compound can be utilized to study the role of superoxide in various signaling pathways. For instance, in inflammatory responses, NADPH oxidases (NOX) are a major source of superoxide, which can activate downstream pathways leading to cytokine production and immune cell activation.

dot

References

The Principle of Hksox-1 Fluorescence Turn-On: A Technical Guide for Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent probe Hksox-1 and its application in the detection of superoxide anion radicals (O₂•⁻), a critical reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Here, we detail the core mechanism of its fluorescence turn-on, present key quantitative data, provide comprehensive experimental protocols, and visualize the underlying principles and workflows.

Core Principle: Superoxide-Mediated Cleavage and Fluorescence Activation

This compound is a highly sensitive and selective fluorescent probe designed for the detection of superoxide in living cells and in vivo.[1][2] Its innovative mechanism relies on a specific chemical reaction with O₂•⁻ that triggers a significant increase in its fluorescence intensity—a "turn-on" response. The fundamental principle involves the superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group from the this compound molecule.[2][3] This cleavage reaction yields a highly fluorescent free phenol, which, unlike the parent molecule, exhibits strong fluorescence upon excitation.[3] This targeted reaction ensures high selectivity for superoxide over other reactive oxygen species and common cellular reductants.

Several variants of the this compound probe have been developed to target specific cellular compartments or improve retention. These include Hksox-1r for enhanced cellular retention and Hksox-1m for specific accumulation within the mitochondria.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound probe and its reaction product.

| Parameter | Value | Reference |

| This compound Excitation Wavelength (Ex) | 509 nm | |

| This compound Emission Wavelength (Em) | 534 nm | |

| Hksox-1m Excitation Wavelength (Ex) | 509 nm | |

| Hksox-1m Emission Wavelength (Em) | 534 nm | |

| Reaction Completion Time | ~10 minutes |

Signaling Pathway and Mechanism

The interaction between this compound and superoxide can be visualized as a direct signaling pathway leading to the generation of a fluorescent signal.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and its variants.

In Vitro Superoxide Detection

This protocol describes the detection of superoxide generated by an enzymatic reaction.

Materials:

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Xanthine

-

Xanthine oxidase

-

DMSO

-

Fluorometer

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to a final concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).

-

To generate superoxide, add xanthine to a final concentration of 300 µM and xanthine oxidase to a final concentration of 0.01 U/mL to the buffer containing this compound.

-

Incubate the reaction mixture at 25°C.

-

Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm. A time-dependent increase in fluorescence indicates the production of superoxide.

Superoxide Detection in Live Cells

This protocol outlines the use of Hksox-1r for imaging superoxide in cultured cells.

Materials:

-

Hksox-1r

-

Cell culture medium

-

Adherent cells cultured on coverslips

-

Fluorescence microscope or flow cytometer

-

Optional: Superoxide inducers (e.g., antimycin A, PMA)

Procedure:

-

Culture adherent cells on sterile coverslips to the desired confluency.

-

Prepare a working solution of Hksox-1r at a concentration of 2-4 µM in cell culture medium.

-

Remove the coverslips from the culture medium and aspirate any excess medium.

-

Add 100 µL of the Hksox-1r working solution to the coverslip, ensuring the cells are completely covered.

-

Incubate the cells at room temperature for 5-30 minutes.

-

Wash the cells twice with fresh cell culture medium for 5 minutes each time to remove excess probe.

-

If investigating induced superoxide production, treat the cells with an appropriate inducer (e.g., 5 µM antimycin A for 30 minutes) either during or after probe loading.

-

Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of Hksox-1r or analyze by flow cytometry.

Experimental Workflow

The general workflow for a cell-based superoxide detection experiment using Hksox-1r is illustrated below.

References

- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]

- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Highly Selective Fluorescent Probe for the Detection of Superoxide Radicals

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Hksox-1

This technical guide provides a comprehensive overview of the fluorescent probe this compound, its discovery, and its chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and biomedical research who are interested in the detection of reactive oxygen species (ROS).

Superoxide anion radical (O₂•⁻) is the primary ROS in cells, and its formation and fate are linked to various physiological and pathological processes.[1] this compound is a fluorescent probe designed for the highly sensitive and selective detection of O₂•⁻ in living cells and in vivo.[1][2][3] This guide details the experimental protocols for its synthesis and application, presents key quantitative data in a structured format, and illustrates the underlying mechanisms and workflows through diagrams.

Core Principles of this compound

The design of this compound is based on the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group, which yields a free phenol and triggers a fluorescent response.[1] This mechanism provides excellent selectivity for O₂•⁻ over other ROS and biological reductants. Three variants of the probe have been developed:

-

This compound: The foundational probe.

-

Hksox-1r: Designed for enhanced cellular retention.

-

Hksox-1m: Targeted to the mitochondria.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the performance of this compound.

Table 1: Reactivity and Selectivity of this compound

| Analyte | Concentration (µM) | Fold Fluorescence Increase |

| O₂•⁻ | 40 | >650 |

| H₂O₂ | 100 | ~1 |

| •OH | 100 | ~1 |

| ONOO⁻ | 100 | ~1 |

| NO• | 100 | ~1 |

| ¹O₂ | 100 | ~1 |

| Ascorbic Acid | 100 | ~1 |

| Glutathione | 5000 | ~1 |

Data sourced from Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837-6843.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as its application in biological systems.

Chemical Synthesis of this compound

The synthesis of this compound involves the reaction of 5-carboxy-2',4',5',7'-tetrafluorofluorescein with triflic anhydride.

Materials:

-

5-carboxy-2',4',5',7'-tetrafluorofluorescein

-

Anhydrous pyridine

-

Dry dichloromethane (DCM)

-

Triflic anhydride (Tf₂O)

-

Argon atmosphere

Procedure:

-

Dissolve 5-carboxy-2',4',5',7'-tetrafluorofluorescein (220 mg, 0.49 mmol) in a mixture of anhydrous pyridine (5 mL) and dry DCM (5 mL).

-

Cool the solution to -78 °C under an argon atmosphere.

-

Add triflic anhydride (246 μL, 1.47 mmol) dropwise to the cooled solution.

-

Stir the resulting mixture at -78 °C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product using flash chromatography to yield this compound.

Protocol for Superoxide Detection in Live Cells

This protocol describes the use of Hksox-1r for imaging O₂•⁻ in cultured cells.

Materials:

-

Hksox-1r stock solution (in DMSO)

-

Cultured cells (e.g., HCT116, BV-2, RAW264.7)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish.

-

Prepare a working solution of Hksox-1r by diluting the stock solution in cell culture medium to a final concentration of 2 µM.

-

Remove the existing cell culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the Hksox-1r working solution for 30 minutes at 37 °C.

-

If inducing O₂•⁻ production, add the stimulus (e.g., 5 µM rotenone, 5 µM FCCP, or 5 µM antimycin A) and co-incubate for an additional 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., Ex/Em = 509/534 nm).

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Signaling Pathway

Caption: Reaction mechanism of this compound with superoxide.

Experimental Workflow

Caption: Workflow for this compound synthesis and application.

Logical Relationship

Caption: Rationale behind the development of this compound.

References

- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]

The Role of Heme Oxygenase-1 in Reactive Oxygen Species Research: An In-depth Technical Guide

Disclaimer: Initial searches for "Hksox-1" did not yield results corresponding to a recognized gene or protein. Given the context of reactive oxygen species (ROS) research, this guide will focus on Heme Oxygenase-1 (HO-1), a highly relevant and extensively studied enzyme in oxidative stress, which is likely the intended subject.

Executive Summary

Heme Oxygenase-1 (HO-1), a 32-kDa heat shock protein (HSP32), is the inducible isoform of the rate-limiting enzyme in heme catabolism.[1] It is a central player in the cellular defense against oxidative stress and inflammation.[2] HO-1 catalyzes the degradation of pro-oxidant heme into equimolar amounts of biliverdin, carbon monoxide (CO), and ferrous iron (Fe²⁺).[3][4] Biliverdin is subsequently converted to the potent antioxidant bilirubin.[5] This enzymatic activity and its products are critical in modulating cellular redox homeostasis, making HO-1 a key therapeutic target and biomarker for a multitude of diseases associated with oxidative stress, including cardiovascular, neurodegenerative, and inflammatory disorders, as well as cancer. This guide provides a comprehensive overview of the core functions of HO-1, its regulatory signaling pathways, quantitative data on its expression, and detailed experimental protocols for its study.

Core Function of HO-1 in ROS Regulation

Under conditions of oxidative stress, the induction of HO-1 provides a multifaceted protective response. This cytoprotective effect is achieved through several mechanisms:

-

Removal of Pro-oxidant Heme: Free heme can catalyze the formation of ROS, leading to lipid peroxidation and cellular damage. HO-1 activity reduces the bioavailability of this pro-inflammatory molecule.

-

Production of Antioxidant Bilirubin: The product of the HO-1 reaction, biliverdin, is rapidly converted to bilirubin, a powerful antioxidant that scavenges peroxyl radicals and protects against lipid peroxidation.

-

Signaling Roles of Carbon Monoxide (CO): CO, another product of heme degradation, functions as a gasotransmitter with anti-inflammatory, anti-apoptotic, and anti-proliferative properties. It can modulate cellular signaling pathways, contributing to the overall cytoprotective effect.

-

Iron Sequestration: The release of ferrous iron from heme degradation can potentially be toxic via the Fenton reaction, which generates highly reactive hydroxyl radicals. However, HO-1 induction is often coupled with the upregulation of the iron-sequestering protein ferritin, which safely stores the released iron, thus mitigating its pro-oxidant potential.

The dual role of HO-1 is also evident in the context of ferroptosis, an iron-dependent form of cell death. While HO-1 can trigger ferroptosis by increasing intracellular iron levels, its overall effect—whether cytoprotective or pro-death—depends on the cellular redox balance and the capacity of the cell to handle the byproducts of heme catabolism.

Signaling Pathways Regulating HO-1

The expression of the gene encoding HO-1, HMOX1, is tightly regulated by a network of signaling pathways and transcription factors that are sensitive to cellular redox status.

The Keap1-Nrf2 Pathway: The Master Regulator

The primary transcriptional regulator of HMOX1 is the Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Under Basal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation. The transcriptional repressor BACH1 binds to Antioxidant Response Elements (AREs) in the HMOX1 promoter, preventing its transcription.

-

Under Oxidative Stress: ROS or electrophiles modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus. Simultaneously, pro-oxidants inactivate BACH1, causing its dissociation from the AREs. Nuclear Nrf2 then dimerizes with small Maf proteins and binds to the AREs, initiating the transcription of HMOX1 and other cytoprotective genes.

Caption: Nrf2-Mediated Induction of HO-1 under Oxidative Stress.

Other Regulatory Pathways

Several other signaling cascades are involved in modulating HMOX1 expression, often converging on Nrf2 activation. These include:

-

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

-

Protein Kinase C (PKC).

These pathways can be activated by a wide range of stimuli, such as inflammatory cytokines, growth factors, and hypoxia, highlighting the integration of HO-1 into a broad cellular stress response network.

Quantitative Data on HO-1 Expression and Activity

The induction of HO-1 is a quantifiable marker of oxidative stress. Its expression and activity can be measured in response to various stimuli.

| Cell Type/Model | Stressor/Inducer | Fold Increase in HO-1 Activity/Expression | Reference |

| HL-1 Cardiomyocytes | Adenoviral Overexpression | ~6-fold increase in basal activity | |

| BEAS-2B Lung Epithelial | Silica Nanoparticles (200 µg/mL) | Significant increase in mRNA and protein | |

| Human Hepatocytes | Quercetin (Antioxidant) | Nrf2-dependent increase in expression | |

| Aortic Tissue (AAA model) | Antihypertensive Drugs | Associated with increased expression |

Note: This table summarizes qualitative and quantitative findings from various studies. Direct numerical comparisons may be limited due to differing experimental conditions and units of measurement.

Experimental Protocols

Studying the role of HO-1 in ROS research involves a variety of techniques to measure its expression, activity, and the effects of its modulation.

Measurement of HO-1 mRNA Expression by Real-Time PCR (qPCR)

This protocol is used to quantify the transcriptional upregulation of the HMOX1 gene in response to a stimulus.

-

Cell Culture and Treatment: Plate cells (e.g., BEAS-2B) and treat with the stimulus of interest (e.g., 200 µg/mL silica nanoparticles) for various time points (e.g., 1.5 to 12 hours).

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, specific primers for HMOX1, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the relative fold change in HMOX1 expression using the ΔΔCt method.

Measurement of HO-1 Protein Expression by Western Blot

This method detects and quantifies the amount of HO-1 protein.

-

Cell Lysis: After treatment (e.g., 3 to 20 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against HO-1 (e.g., rabbit anti-HO-1) overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Incubate with an antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software.

Measurement of HO-1 Enzymatic Activity (Spectrophotometric Assay)

This assay measures the function of the HO-1 enzyme by quantifying the production of bilirubin. It is a reliable method for assessing the cellular antioxidant response.

-

Preparation of Microsomal Fraction:

-

Homogenize treated cells or tissues in a phosphate buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains HO-1.

-

-

Preparation of Biliverdin Reductase (BVR): Isolate the cytosolic fraction from rat liver, which is a rich source of BVR, necessary to convert biliverdin to bilirubin.

-

Enzymatic Reaction:

-

Combine the microsomal protein (containing HO-1) with a reaction mixture.

-

The mixture should contain hemin (the substrate), NADPH (the electron source), and the rat liver cytosol (the BVR source) in a potassium phosphate buffer (pH 7.4).

-

Incubate the reaction in the dark at 37°C for 1 hour.

-

-

Bilirubin Measurement:

-

Stop the reaction by placing the tubes on ice.

-

Measure the absorbance of the produced bilirubin by scanning the difference in absorbance between 464 nm and 530 nm.

-

Calculate the amount of bilirubin formed using its molar extinction coefficient (40 mM⁻¹ cm⁻¹).

-

Caption: Workflow for Spectrophotometric HO-1 Activity Assay.

Role in Drug Development and Therapeutics

The potent cytoprotective and anti-inflammatory properties of HO-1 make it an attractive therapeutic target. Strategies for targeting this pathway include:

-

HO-1 Inducers: Development of small molecules that can upregulate HO-1 expression. These compounds could be beneficial in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders.

-

Delivery of HO-1 Products: Administration of CO via CO-releasing molecules (CORMs) or bilirubin/biliverdin to harness their therapeutic effects directly.

-

HO-1 Inhibition: In the context of cancer, where HO-1 is often overexpressed and contributes to tumor progression and therapy resistance, the development of HO-1 inhibitors is a promising strategy to sensitize cancer cells to chemotherapy and radiotherapy.

Conclusion

Heme Oxygenase-1 stands as a cornerstone of the cellular defense against reactive oxygen species. Its induction via the Nrf2 pathway and the subsequent degradation of heme into bioactive products collectively orchestrate a powerful antioxidant and anti-inflammatory response. A thorough understanding of its regulatory mechanisms and the ability to accurately quantify its expression and activity are paramount for researchers and drug developers. The detailed protocols and pathways outlined in this guide provide a solid foundation for investigating the multifaceted role of HO-1 in ROS-related pathologies and for exploring its significant therapeutic potential.

References

- 1. The Role of HO-1 and Its Crosstalk with Oxidative Stress in Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis [frontiersin.org]

- 3. Heme oxygenase-1: redox regulation and role in the hepatic response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Hksox-1m for Specific Mitochondria Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hksox-1m, a fluorescent probe designed for the specific detection of superoxide anion radicals (O₂•⁻) within the mitochondria of living cells. This document details the probe's mechanism of action, experimental protocols, and quantitative data to facilitate its effective implementation in research and development settings.

Introduction to Hksox-1m

Hksox-1m is a specialized derivative of the HKSOX-1 fluorescent probe, engineered for precise mitochondrial targeting.[1][2][3][4] It offers high sensitivity and selectivity for superoxide, a critical reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes.[1] The ability to specifically monitor mitochondrial superoxide production is crucial for understanding cellular signaling, metabolism, and the progression of various diseases.

Mechanism of Action and Targeting

Superoxide Detection Mechanism

The core of Hksox-1m's functionality lies in a non-redox reaction with superoxide. The probe's fluorescence is initially quenched by the presence of two trifluoromethanesulfonate (triflate) ester groups. Superoxide anion radicals act as nucleophiles, cleaving these triflate groups to yield a highly fluorescent free phenol product. This "turn-on" mechanism provides a direct and robust signal corresponding to the concentration of superoxide.

Figure 1: Hksox-1m Superoxide Detection Mechanism.

Mitochondria-Specific Targeting

Hksox-1m achieves its mitochondrial localization through a covalently attached triphenylphosphonium (TPP) cation. The mitochondrial inner membrane maintains a significant negative membrane potential (approximately -180 mV) relative to the cytoplasm. This strong electrochemical gradient drives the accumulation of the positively charged TPP moiety, and thus the entire Hksox-1m probe, within the mitochondrial matrix. This mechanism allows for the specific measurement of superoxide generated by the mitochondrial electron transport chain.

Figure 2: Mitochondria Targeting via Triphenylphosphonium (TPP).

Quantitative Data

The selectivity of the parent probe, this compound, for superoxide over other reactive species and biological reductants is a key feature. The following table summarizes the fluorescence intensity of this compound in the presence of various analytes, demonstrating its high specificity for superoxide.

| Analyte | Concentration | Fluorescence Intensity (Arbitrary Units) |

| Blank (Probe Only) | 10 µM | 7.7 |

| Superoxide (O₂•⁻) | 40 µM | 5029.0 |

| Hydrogen Peroxide (H₂O₂) | 100 µM | 61.8 |

| Nitric Oxide (•NO) | 100 µM | 53.6 |

| Peroxynitrite (ONOO⁻) | 100 µM | 64.3 |

| Hypochlorite (HOCl) | 100 µM | 50.3 |

| Hydroxyl Radical (•OH) | 100 µM | 55.2 |

| Glutathione (GSH) | 5 mM | 76.3 |

| Ascorbic Acid (AA) | 100 µM | 61.6 |

| O₂•⁻ + SOD (40 U/mL) | 40 µM | 117.7 |

Table 1: Selectivity of this compound. Data adapted from the supplementary information of Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837–6843. The significant decrease in fluorescence upon addition of superoxide dismutase (SOD) confirms the specificity for O₂•⁻.

Experimental Protocols

Preparation of Hksox-1m Solutions

-

Stock Solution (1-10 mM): Dissolve Hksox-1m in anhydrous DMSO.

-

Storage: Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the final desired concentration in a suitable buffer, such as serum-free medium or phosphate-buffered saline (PBS). The optimal concentration may vary depending on the cell type and experimental conditions.

General Workflow for Cell Staining and Imaging

The following diagram outlines a typical workflow for detecting mitochondrial superoxide using Hksox-1m.

Figure 3: Experimental Workflow for Hksox-1m Staining.

Confocal Microscopy Protocol

This protocol is based on the successful imaging of mitochondrial superoxide in differentiated human THP-1 cells.

-

Cell Preparation: Plate differentiated THP-1 cells on a suitable imaging dish or slide.

-

Induction of Superoxide Production (Optional): To observe an increase in superoxide, cells can be co-incubated with an inducer such as Antimycin A (e.g., 1 µM), an inhibitor of Complex III of the electron transport chain.

-

Staining: Add the Hksox-1m working solution (e.g., 10 µM) to the cells. If using an inducer, it can be added concurrently with the probe.

-

Incubation: Incubate the cells for 30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or serum-free medium to remove excess probe.

-

Imaging: Acquire images using a confocal microscope.

-

Excitation: 514 nm

-

Emission: 527–559 nm (band-pass)

-

Laser Power: Use low laser power (e.g., 1%) to minimize phototoxicity and photobleaching.

-

Flow Cytometry Protocol

While the original publication details the use of the related probe HKSOX-1r for flow cytometry, a similar protocol can be adapted for Hksox-1m to quantify mitochondrial superoxide in a cell population.

-

Cell Preparation: Prepare a single-cell suspension at a density of approximately 1x10⁶ cells/mL.

-

Staining: Add the Hksox-1m working solution (a titration from 1-10 µM is recommended to find the optimal concentration) to the cell suspension.

-

Incubation: Incubate for 5-30 minutes at room temperature, protected from light.

-

Washing: Centrifuge the cells (e.g., 400 x g for 4 minutes), discard the supernatant, and wash twice with PBS.

-

Resuspension: Resuspend the cells in PBS or a suitable sheath fluid.

-

Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC or equivalent). Include unstained and untreated (probe only) controls for proper gating and analysis.

Synthesis of Hksox-1m

The synthesis of Hksox-1m involves the conjugation of a tetrafluorofluorescein derivative with a triphenylphosphonium moiety, followed by deprotection and triflation. A detailed synthetic scheme can be found in the supplementary materials of the primary literature (Hu et al., J. Am. Chem. Soc. 2015, 137, 21, 6837–6843).

Conclusion

Hksox-1m is a powerful and reliable tool for the specific detection and quantification of mitochondrial superoxide. Its high selectivity, sensitivity, and specific subcellular targeting make it an invaluable asset for researchers investigating the roles of mitochondrial ROS in cell biology, drug discovery, and disease pathogenesis. Proper application of the protocols outlined in this guide will enable robust and reproducible measurements of this critical analyte.

References

- 1. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hksox-1 Probe: A Technical Guide to its Selectivity and Sensitivity for Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Hksox-1 fluorescent probe, a powerful tool for the detection and imaging of superoxide anion radicals (O₂•⁻) in biological systems. We will delve into the core principles of its mechanism, its exceptional selectivity and sensitivity, and provide detailed experimental protocols for its application.

Core Principles and Mechanism of Action

The this compound probe and its derivatives (Hksox-1r for cellular retention and Hksox-1m for mitochondria-targeting) are designed for the highly sensitive and selective detection of superoxide.[1][2] The underlying mechanism involves the specific cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻. This reaction yields a free phenol, which is a highly fluorescent species.[1][3][4] The non-fluorescent nature of the intact probe and the "turn-on" fluorescence response upon reaction with superoxide provide a high signal-to-noise ratio, making it ideal for imaging applications.

The reaction of this compound with superoxide is rapid, with a rate constant of approximately 2.0 × 10⁵ M⁻¹ s⁻¹. This allows for the real-time monitoring of superoxide production in living cells and organisms.

Caption: Mechanism of this compound activation by superoxide.

Sensitivity of the this compound Probe

The this compound probe exhibits a strong, dose-dependent fluorescence enhancement in the presence of superoxide. This allows for the quantitative assessment of superoxide levels in various biological samples.

| Parameter | Value | Conditions |

| Excitation Wavelength (Ex) | 509 nm | Potassium phosphate buffer (0.1 M, pH 7.4) |

| Emission Wavelength (Em) | 534 nm | Potassium phosphate buffer (0.1 M, pH 7.4) |

| Linear Range | 0 - 13 µM | This compound (10 µM) in potassium phosphate buffer |

Data compiled from sources and.

Selectivity of the this compound Probe

A key advantage of the this compound probe is its remarkable selectivity for superoxide over other reactive oxygen species (ROS), reactive nitrogen species (RNS), and various biological reductants. This high specificity ensures that the detected fluorescence signal is a true representation of superoxide levels, minimizing the risk of artifacts from interfering molecules.

| Analyte | Concentration | Fluorescence Response (relative to O₂•⁻) |

| Superoxide (O₂•⁻) | 40 µM | 1.0 |

| Hydrogen Peroxide (H₂O₂) | 100 µM | Negligible |

| Hypochlorite (OCl⁻) | 100 µM | Negligible |

| Hydroxyl Radical (•OH) | 100 µM | Negligible |

| Nitric Oxide (NO) | 100 µM | Negligible |

| Peroxynitrite (ONOO⁻) | 10 µM | Negligible |

| Glutathione (GSH) | 10 mM | Negligible |

| Cysteine (Cys) | 10 mM | Negligible |

This table represents a qualitative summary based on graphical data presented in the cited literature, which shows a dramatic fluorescence increase only in the presence of superoxide.

Experimental Protocols

The following are generalized protocols for the use of this compound and its derivatives. Optimization may be required for specific cell types or experimental conditions.

In Vitro Superoxide Detection

This protocol describes the detection of superoxide generated by an enzymatic reaction.

Caption: Workflow for in vitro superoxide detection.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of xanthine and xanthine oxidase.

-

-

Reaction Mixture:

-

In the potassium phosphate buffer, add this compound to a final concentration of 10 µM.

-

Add xanthine to a final concentration of 300 µM.

-

-

Initiation and Measurement:

-

Initiate the superoxide generation by adding xanthine oxidase to a final concentration of 0.01 U/mL.

-

Incubate the reaction mixture at 25°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.

-

Live Cell Imaging of Superoxide

This protocol is a general guideline for using Hksox-1r for live-cell imaging.

Caption: Workflow for live cell imaging of superoxide.

Methodology:

-

Cell Preparation:

-

Culture adherent cells on sterile coverslips or in imaging-compatible plates.

-

-

Probe Loading:

-

Prepare a working solution of Hksox-1r (typically 1-10 µM) in serum-free cell culture medium or PBS from a 10 mM DMSO stock. The working solution should be prepared fresh and protected from light.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with the Hksox-1r working solution for 5-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells twice with fresh medium to remove excess probe.

-

Image the cells using a fluorescence microscope or flow cytometer with appropriate filters for the excitation and emission wavelengths of the probe (Ex/Em = 509/534 nm).

-

Applications in Drug Development

The high selectivity and sensitivity of the this compound probe make it an invaluable tool in drug development for:

-

Screening for compounds that modulate ROS production: The probe can be used in high-throughput screening assays to identify drugs that either induce or inhibit superoxide production.

-

Investigating mechanisms of drug-induced toxicity: Many drugs cause cellular damage through the generation of ROS. This compound can be used to study the role of superoxide in drug-induced cytotoxicity.

-

Evaluating the efficacy of antioxidants: The probe can be used to assess the ability of antioxidant compounds to scavenge superoxide in cellular and in vivo models.

-

Studying diseases associated with oxidative stress: this compound can be employed to investigate the role of superoxide in various pathologies, including inflammation, neurodegenerative diseases, and cancer.

Conclusion

The this compound fluorescent probe represents a significant advancement in the detection of superoxide. Its excellent sensitivity, unparalleled selectivity, and ease of use in both in vitro and in vivo settings make it an indispensable tool for researchers and drug development professionals investigating the complex roles of reactive oxygen species in health and disease.

References

Fluorescence Properties of Hksox-1 and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence properties of Hksox-1 and its derivatives, a class of fluorescent probes designed for the sensitive and selective detection of superoxide anions (O₂•⁻) in biological systems. This document details their mechanism of action, key photophysical parameters, experimental protocols for their application, and the signaling pathways involved in superoxide production that can be monitored using these probes.

Core Principles and Mechanism of Action

This compound and its derivatives are powerful tools for investigating the roles of superoxide in various physiological and pathological processes, including inflammation and mitochondrial stress.[1][2][3][4] Their detection mechanism is based on a "turn-on" fluorescence response. The probes themselves are initially non-fluorescent. In the presence of superoxide, a specific chemical reaction occurs: the aryl trifluoromethanesulfonate group of the Hksox probe is cleaved, releasing a highly fluorescent phenol, 5-carboxy-2',4',5',7'-tetrafluorofluorescein.[5] This reaction is highly selective for O₂•⁻ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The family of Hksox probes includes several derivatives designed for specific experimental needs:

-

This compound: The parent compound.

-

Hksox-1r: A derivative optimized for better cellular retention.

-

Hksox-1m: A mitochondria-targeting derivative, enabling the specific detection of superoxide production within this organelle.

Quantitative Fluorescence Properties

The fluorescence characteristics of the final fluorescent product, 5-carboxy-2',4',5',7'-tetrafluorofluorescein, are critical for quantitative analysis. The following table summarizes the key photophysical properties of this compound and its derivatives upon reaction with superoxide.

| Property | This compound | Hksox-1r | Hksox-1m | Reference(s) |

| Excitation Wavelength (λex) | 509 nm | Not explicitly stated, assumed similar to this compound | 509 nm | |

| Emission Wavelength (λem) | 534 nm | Not explicitly stated, assumed similar to this compound | 534 nm | |

| Quantum Yield (Φf) | Data not available for final product | Data not available for final product | Data not available for final product | |

| Molar Extinction Coefficient (ε) | Data not available for final product | Data not available for final product | Data not available for final product | |

| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |

Note: The quantum yield of the fluorophore template, 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein, has been reported as 0.59, and its molar extinction coefficient as 78,100 cm⁻¹M⁻¹. However, these values may differ for the final fluorescent product after the reaction with superoxide.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described. The following is a summary of the key steps:

Caption: Workflow for the synthesis of the this compound fluorescent probe.

In Vitro Superoxide Detection

This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase system.

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of xanthine and xanthine oxidase.

-

-

Assay Procedure:

-

Dilute the this compound stock solution to a final concentration of 10 µM in the phosphate buffer.

-

Add xanthine to a final concentration of 300 µM.

-

Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01 U/mL.

-

Incubate at 25°C.

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.

-

Cellular Superoxide Detection (General Protocol)

The following is a general protocol for staining cells with Hksox-1r for fluorescence microscopy or flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired confluency on coverslips (for microscopy) or in suspension.

-

-

Probe Loading:

-

Prepare a working solution of Hksox-1r (typically 2-10 µM) in serum-free medium or PBS.

-

Incubate the cells with the Hksox-1r working solution for 30 minutes at 37°C.

-

-

Induction of Superoxide Production (Optional):

-

Treat cells with an inducing agent such as Phorbol 12-myristate 13-acetate (PMA) or antimycin A.

-

-

Washing:

-

Wash the cells twice with warm PBS or medium to remove excess probe.

-

-

Imaging or Flow Cytometry:

-

For microscopy, mount the coverslips and image using appropriate filter sets (e.g., excitation at ~488 nm and emission at ~525 nm).

-

For flow cytometry, analyze the cells on a cytometer equipped with a blue laser for excitation and a green emission detector.

-

Signaling Pathways of Superoxide Production

Hksox probes are valuable for studying superoxide production in various signaling pathways. Two common inducers of cellular superoxide are PMA and antimycin A.

PMA-Induced Superoxide Production

PMA is a potent activator of Protein Kinase C (PKC), which in turn activates the NADPH oxidase complex, a major source of cellular superoxide, particularly in phagocytic cells like macrophages.

Caption: Signaling pathway of PMA-induced superoxide production.

Antimycin A-Induced Mitochondrial Superoxide Production

Antimycin A is an inhibitor of Complex III of the mitochondrial electron transport chain. Its binding disrupts the normal flow of electrons, leading to an accumulation of ubisemiquinone, which can then react with molecular oxygen to produce superoxide.

Caption: Mechanism of antimycin A-induced mitochondrial superoxide generation.

Conclusion

This compound and its derivatives represent a significant advancement in the field of fluorescent probes for reactive oxygen species. Their high selectivity and sensitivity for superoxide anions, coupled with the availability of derivatives for specific subcellular targeting, make them invaluable tools for researchers in cell biology, immunology, and drug development. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide will enable researchers to effectively utilize these probes to unravel the complex roles of superoxide in health and disease. Further characterization of the photophysical properties of the final fluorescent product will enhance the quantitative power of these probes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-Carboxy-2',4,7,7'-tetrachlorofluorescein succinimiyl ester | C25H11Cl4NO9 | CID 44140628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-TET, SE [6-Carboxy-2',4,7',7-tetrachlorofluorescein, SE] - 5 mg [anaspec.com]

- 5. researchgate.net [researchgate.net]

Understanding Hksox-1 Specificity for Superoxide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Hksox-1 and its remarkable specificity for the superoxide anion (O₂⁻). Superoxide is a primary reactive oxygen species (ROS) implicated in a myriad of physiological and pathological processes, making its accurate detection crucial for advancing biomedical research and drug development.[1][2][3] this compound has emerged as a powerful tool for this purpose, exhibiting high sensitivity and selectivity in detecting endogenous superoxide in live cells and in vivo.[1][4]

Core Mechanism of this compound Superoxide Detection

The high specificity of this compound for superoxide lies in its unique chemical design. The probe's core structure is a fluorescein molecule whose fluorescence is initially quenched. The quenching group is an aryl trifluoromethanesulfonate moiety. Superoxide anion triggers the cleavage of this aryl triflate group, resulting in the release of a highly fluorescent phenol product. This reaction is a non-redox mechanism, which contributes to its specificity over other ROS that typically participate in redox reactions.

Quantitative Analysis of this compound Specificity

The performance of this compound as a superoxide probe has been quantitatively evaluated, demonstrating its high sensitivity and selectivity. The key parameters are summarized in the tables below.

| Parameter | Value | Reference |

| Reaction Rate Constant | ca. 2.0 x 10⁵ M⁻¹s⁻¹ | |

| Detection Limit | 23 nM (S/N = 3) | |

| Fluorescence Enhancement | >650-fold | |

| Excitation Wavelength (Ex) | 509 nm | |

| Emission Wavelength (Em) | 534 nm |

Table 1: Key Performance Parameters of this compound.

The selectivity of this compound has been rigorously tested against a panel of other reactive oxygen species (ROS), reactive nitrogen species (RNS), and other biological compounds. The probe shows a dramatic fluorescence increase only in the presence of superoxide.

| Analyte | Fluorescence Response | Reference |

| Superoxide (O₂⁻) | >650-fold increase | |

| Other ROS/RNS | Negligible fluorescence increase | |

| Biological Reductants | No significant response |

Table 2: Selectivity of this compound against various biological species.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.

In Vitro Superoxide Detection Assay

This protocol describes the use of this compound to detect superoxide generated by the xanthine/xanthine oxidase (X/XO) enzymatic system.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Xanthine solution

-

Xanthine oxidase (XO) solution

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 µM working solution of this compound in potassium phosphate buffer.

-

Add the this compound working solution to the wells of a 96-well microplate.

-

Initiate the superoxide-generating reaction by adding xanthine and xanthine oxidase to the wells. A typical concentration is 300 µM xanthine and 0.01 U/mL xanthine oxidase.

-

Incubate the plate at 25°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 509 nm and emission at 534 nm.

Cellular Superoxide Imaging with Hksox-1r

Hksox-1r is a derivative of this compound designed for improved cellular retention. This protocol outlines its use for confocal imaging of mitochondrial superoxide production.

Materials:

-

Hksox-1r stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (serum-free for loading)

-

Adherent cells cultured on coverslips or in imaging dishes

-

Mitochondrial stress inducer (e.g., Antimycin A, Rotenone)

-

Confocal microscope

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a 2 µM working solution of Hksox-1r in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the Hksox-1r working solution to the cells and incubate for 30 minutes at 37°C.

-

Induce mitochondrial superoxide production by adding a stress inducer (e.g., 5 µM Antimycin A) and incubate for an additional 30 minutes.

-

Wash the cells twice with medium to remove excess probe.

-

Acquire images using a confocal microscope with appropriate laser excitation and emission filters.

Signaling Pathway Context

This compound is a valuable tool for investigating the role of superoxide in various signaling pathways. Superoxide is generated by several enzymatic sources, most notably the NADPH oxidase (NOX) family of enzymes and as a byproduct of mitochondrial respiration. It is a key signaling molecule in processes such as inflammation, cell proliferation, and apoptosis.

Conclusion

This compound and its derivatives are highly specific and sensitive fluorescent probes for the detection of superoxide anion. Their unique reaction mechanism, coupled with favorable photophysical properties, makes them invaluable tools for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide aim to facilitate the effective application of this compound in elucidating the complex roles of superoxide in health and disease.

References

- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Illuminating the Role of Superoxide: A Technical Guide to the Fluorescent Probe Hksox-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hksox-1, a fluorescent probe designed for the sensitive and selective detection of superoxide (O₂•⁻), a primary reactive oxygen species (ROS). We will delve into the core principles of this compound, its practical applications in cellular and in vivo imaging, and detailed protocols to facilitate its integration into your research.

Introduction to this compound: A Selective Superoxide Sensor

Superoxide is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1][2][3][4] Its transient nature and rapid conversion to other ROS necessitate highly specific and sensitive detection methods. This compound and its derivatives have emerged as powerful tools for imaging and quantifying endogenous superoxide in living systems.[1]

The core mechanism of this compound involves the selective cleavage of an aryl trifluoromethanesulfonate group by superoxide, resulting in the release of a highly fluorescent free phenol. This "turn-on" fluorescence response provides a direct and robust signal for the presence of superoxide.

Key Characteristics and Variants

The Hksox family of probes includes several variants tailored for specific experimental needs:

-

This compound: The foundational probe for superoxide detection.

-

Hksox-1r: A version designed for enhanced cellular retention.

-

Hksox-1m: A mitochondria-targeting variant for studying mitochondrial superoxide production.

These probes exhibit excellent selectivity for superoxide over other reactive oxygen and nitrogen species (ROS/RNS) and are effective over a broad pH range.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its variants based on preliminary studies.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 509 nm | |

| Emission Wavelength (Em) | 534 nm | |

| Recommended Stock Solution Concentration | 10 mM in DMSO | |

| Recommended Working Concentration | 1-10 µM | |

| Estimated Detection Limit | 23 nM | |

| Rate Constant with Superoxide | ~2.0 x 10⁵ M⁻¹s⁻¹ |

Table 1: Photophysical and General Use Properties of this compound

| Cell Line | Inducer | Hksox-1r Concentration | Incubation Time | Observation | Reference |

| HCT116, BV-2, RAW264.7 | Rotenone (5 µM), FCCP (5 µM), Malonic Acid (500 µM), Antimycin A (5 µM) | 2 µM | 30 min | Significant fluorescence increase | |

| RAW264.7 | fMLP (0.5-10 µM) | 2 µM | 30 min | Dose-dependent fluorescence increase | |

| RAW264.7 | Cytochalasin D (0.1-10 µM) | 2 µM | 30 min | Dose-dependent fluorescence increase | |

| THP-1 (differentiated) | Antimycin A (1 µM) | 10 µM (Hksox-1m) | 30 min | Increased mitochondrial superoxide signal |

Table 2: Exemplary Cellular Applications of Hksox-1r and Hksox-1m

Experimental Protocols

In Vitro Superoxide Detection

This protocol describes the use of this compound to detect superoxide generated by an enzymatic reaction.

Materials:

-

This compound

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Xanthine

-

Xanthine oxidase

-

Fluorometer

Procedure:

-

Prepare a 10 µM working solution of this compound in potassium phosphate buffer.

-

To generate superoxide, add xanthine (final concentration 300 µM) and xanthine oxidase (final concentration 0.01 U/mL) to the this compound solution.

-

Incubate the reaction mixture at 25°C.

-

Monitor the fluorescence intensity at an excitation of 509 nm and an emission of 534 nm. A significant increase in fluorescence indicates the presence of superoxide.

Cellular Superoxide Detection in Suspension Cells

This protocol is suitable for detecting superoxide in non-adherent cells using Hksox-1r.

Materials:

-

Hksox-1r stock solution (10 mM in DMSO)

-

Serum-free cell culture medium or PBS

-

Suspension cells (e.g., RAW264.7)

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a 1-10 µM working solution of Hksox-1r in serum-free cell culture medium or PBS.

-

Harvest cells and adjust the cell density to approximately 1x10⁶ cells/mL.

-

Add 1 mL of the Hksox-1r working solution to the cell suspension.

-

Incubate at room temperature for 5-30 minutes.

-

Centrifuge the cells at 400 g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS for 5 minutes each time.

-

Resuspend the cells in serum-free cell culture medium or PBS.

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry.

Cellular Superoxide Detection in Adherent Cells

This protocol is designed for imaging superoxide in adherent cells grown on coverslips.

Materials:

-

Hksox-1r stock solution (10 mM in DMSO)

-

Serum-free cell culture medium or PBS

-

Adherent cells cultured on sterile coverslips

-

Fluorescence microscope

Procedure:

-

Prepare a 1-10 µM working solution of Hksox-1r in serum-free cell culture medium or PBS.

-

Remove the coverslip with adherent cells from the culture medium and aspirate any excess medium.

-

Add 100 µL of the Hksox-1r working solution to the coverslip, ensuring the cells are completely covered.

-

Incubate at room temperature for 5-30 minutes.

-

Wash the cells twice with fresh medium for 5 minutes each time.

-

Mount the coverslip and observe under a fluorescence microscope.

Visualizing Core Concepts

The following diagrams illustrate the mechanism of this compound, a typical experimental workflow, and a simplified signaling pathway involving superoxide production.

Caption: Mechanism of this compound activation by superoxide.

Caption: General experimental workflow for cellular ROS detection.

Caption: Simplified pathway of cellular superoxide production.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Photophysical Properties of Hksox-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of Hksox-1, a highly selective and sensitive fluorescent probe for the detection of superoxide anion radicals (O₂•⁻). This document outlines the core characteristics of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Photophysical Properties and Mechanism of Action

This compound is a fluorescent probe designed for the imaging and detection of endogenous superoxide in living cells and in vivo.[1][2][3] Its mechanism relies on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the release of a highly fluorescent product, 5-carboxy-2',4',5',7'-tetrafluorofluorescein.[2][4] This reaction leads to a significant "turn-on" fluorescence response, enabling the sensitive detection of O₂•⁻. This compound exhibits excellent selectivity for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as other biological compounds.

The probe and its derivatives, Hksox-1r for enhanced cellular retention and Hksox-1m for mitochondrial targeting, have been successfully applied in various biological models to study the roles of superoxide in physiological and pathological processes.

Quantitative Photophysical Data

The key photophysical and performance characteristics of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 509 nm | |

| Emission Maximum (λem) | 534 nm | |

| Fluorescence Quantum Yield (Φ) of Product | 0.59 | |

| Molar Extinction Coefficient (ε) of Product | 78,100 M⁻¹cm⁻¹ | |

| Detection Limit for O₂•⁻ | 23 nM |

Table 1: Core Photophysical Properties of this compound Reaction Product.

| Analyte | Concentration | Fluorescence Intensity (a.u.) |

| Blank (probe only) | 10 µM | 7.7 |

| O₂•⁻ | 40 µM | 5029 |

| H₂O₂ | 100 µM | 61.8 |

| •OH | 100 µM | 55.2 |

| ¹O₂ | 100 µM | 75.1 |

| NO• | 100 µM | 53.6 |

| ONOO⁻ | 100 µM | 64.3 |

| HOCl | 100 µM | 50.3 |

| ROO• | 100 µM | 56.6 |

| TBHP | 100 µM | 53.2 |

| Fe²⁺ | 100 µM | 60.6 |

| Ascorbic acid (AA) | 100 µM | 61.6 |

| Glutathione (GSH) | 5 mM | 76.3 |

| Esterase | 0.4 U/mL | 54.5 |

Table 2: Fluorescence Response of this compound to Various Analytes.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of this compound Stock and Working Solutions

1. Stock Solution Preparation:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to a recommended concentration of 10 mM.

-

Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation:

-

Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in an appropriate buffer, such as 0.1 M potassium phosphate buffer (pH 7.4), or serum-free cell culture medium.

-

The working solution should be prepared fresh and used immediately, keeping it protected from light.

In Vitro Superoxide Detection

This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase enzymatic system.

1. Reagent Preparation:

-

Prepare a 10 µM working solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of xanthine and xanthine oxidase.

2. Reaction and Measurement:

-

To the 10 µM this compound solution, add xanthine to a final concentration of 300 µM.

-

Initiate the reaction by adding xanthine oxidase to a final concentration of 0.01 U/mL.

-

Incubate the reaction mixture at 25°C.

-

Monitor the fluorescence intensity at an excitation wavelength of 509 nm and an emission wavelength of 534 nm.

Cellular Imaging of Superoxide

This protocol provides a general workflow for imaging endogenous superoxide in live cells.

1. Cell Culture:

-

Culture cells (e.g., RAW264.7 macrophages, HCT116) on sterile coverslips or in imaging dishes.

2. Probe Loading:

-

Prepare a working solution of Hksox-1r (for cellular retention) at a concentration of 1-10 µM in serum-free cell culture medium or an appropriate buffer like PBS.

-

Remove the culture medium from the cells and add the probe working solution.

-

Incubate the cells for 5-30 minutes at room temperature or 37°C.

3. Washing:

-

Wash the cells twice with fresh, pre-warmed medium or PBS to remove excess probe (5 minutes per wash).

4. Imaging:

-

Image the cells using a fluorescence microscope or confocal microscope with excitation and emission wavelengths appropriate for the this compound reaction product (Ex/Em ≈ 509/534 nm).

Visualizations

Signaling Pathway: this compound Activation by Superoxide

Caption: Mechanism of this compound activation by superoxide.

Experimental Workflow: In Vitro Superoxide Detection

References

Detecting Endogenous Superoxide in Live Cells: A Technical Guide to the HKSOX-1 Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the HKSOX-1 series of fluorescent probes, specifically designed for the sensitive and selective detection of endogenous superoxide (O₂•⁻) in live cells and in vivo models. Superoxide, a primary reactive oxygen species (ROS), is a critical signaling molecule in numerous physiological and pathological processes, making its accurate detection essential for advancing research in areas such as inflammation, mitochondrial stress, and drug discovery.

Core Principles of this compound

The this compound probe series, which includes the parent molecule this compound, a retention-enhanced version HKSOX-1r, and a mitochondria-targeting variant HKSOX-1m, operates on a novel and highly selective chemical mechanism.[1][2][3] The core of this technology lies in the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which uncages a fluorescein-based fluorophore, resulting in a significant "turn-on" fluorescence signal.[1][2] This reaction is highly specific to O₂•⁻, showing minimal cross-reactivity with other ROS and reactive nitrogen species (RNS), as well as common biological reductants like glutathione.

Mechanism of Action

The detection strategy of this compound is based on a non-redox reaction where superoxide anion radical directly attacks the electron-deficient sulfur atom of the trifluoromethanesulfonate group. This leads to the irreversible cleavage of the sulfonate ester, releasing a highly fluorescent phenol derivative.

Quantitative Data Summary

The this compound probes exhibit excellent photophysical properties and high sensitivity for superoxide detection. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | This compound | HKSOX-1r | HKSOX-1m | Reference |

| Excitation (Ex) | ~509 nm | ~509 nm | ~509 nm | |

| Emission (Em) | ~534 nm | ~534 nm | ~534 nm | |

| Limit of Detection (LOD) | 23 nM | Not specified | Not specified | |

| Fluorescence Fold Change | >650-fold | Not specified | Not specified | |

| Targeting Moiety | None | Carboxylate group for cellular retention | Triphenylphosphonium for mitochondria |

Experimental Protocols

This section provides detailed methodologies for the application of HKSOX-1r, the most commonly used variant for live-cell imaging, in detecting endogenous superoxide.

A. Reagent Preparation

-

Stock Solution Preparation : Dissolve 1 mg of HKSOX-1r in 117 µL of anhydrous DMSO to create a 10 mM stock solution.

-

Storage : Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For long-term storage, -80°C for up to 6 months is recommended.

-

Working Solution Preparation : On the day of the experiment, dilute the stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to a final working concentration of 1-10 µM (a common starting concentration is 2 µM).

B. Live-Cell Staining and Imaging Protocol

The following protocol is a general guideline for staining adherent cells. Modifications may be required for suspension cells or specific experimental conditions.

-

Cell Preparation : Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Induction of Superoxide Production (Optional) : To validate the probe's response, cells can be treated with known inducers of superoxide. For example, incubate with mitochondrial respiratory chain inhibitors like Antimycin A (1-5 µM) or rotenone (5 µM) for 30 minutes.

-

Probe Loading : Remove the culture medium and add the HKSOX-1r working solution to the cells. Incubate for 5-30 minutes at room temperature or 37°C.

-

Washing : Aspirate the probe-containing medium and wash the cells twice with warm serum-free medium or PBS to remove excess probe.

-

Imaging : Mount the coverslip on a slide and immediately proceed with fluorescence imaging using a confocal microscope or a standard fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP channel).

C. Flow Cytometry Analysis

HKSOX-1r is also suitable for quantitative analysis of superoxide production in cell populations via flow cytometry.

-

Cell Preparation : Prepare a single-cell suspension.

-

Probe Loading : Incubate the cells with the HKSOX-1r working solution (e.g., 4 µM) for 30 minutes.

-

Washing : Centrifuge the cells, discard the supernatant, and wash twice with PBS.

-

Resuspension and Analysis : Resuspend the cells in serum-free medium or PBS and analyze using a flow cytometer with a blue laser for excitation and a green emission detector.

Application in Signaling Pathway Analysis

This compound probes are powerful tools for investigating the role of superoxide in various signaling pathways. For instance, they can be used to monitor NADPH oxidase (NOX)-dependent superoxide production during inflammation or superoxide generation from the mitochondrial electron transport chain (ETC) in response to metabolic stress.

The diagram below illustrates a simplified signaling pathway leading to superoxide production that can be monitored using this compound.

References

- 1. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. Fluorescent Probe this compound for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo. | Semantic Scholar [semanticscholar.org]

Foundational Research on Hksox-1 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding Hksox-1 and its analogs, a class of fluorescent probes designed for the sensitive and selective detection of superoxide anion radicals (O₂•⁻). Superoxide is a primary reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, making its accurate detection crucial for advancing research in areas such as inflammation, mitochondrial stress, and drug discovery. This document outlines the core principles of this compound, its targeted derivatives, experimental applications, and key quantitative data to facilitate its effective use in a research setting.

Core Principles and Mechanism of Action

This compound is a fluorescent probe that operates on a "turn-on" mechanism initiated by the presence of superoxide. The core of its design is the O₂•⁻-mediated cleavage of an aryl trifluoromethanesulfonate group.[1][2][3] In its native state, the this compound molecule is non-fluorescent. However, upon reaction with a superoxide radical, this masking group is cleaved, yielding a highly fluorescent phenol product.[1][2] This reaction is highly selective for O₂•⁻ over other reactive oxygen and nitrogen species, ensuring a specific detection signal.

The underlying fluorophore of this compound is a 5-carboxy-2',4',5',7'-tetrafluorofluorescein, chosen for its high fluorescence quantum yield and photostability. The excitation and emission maxima for the activated probe are approximately 509 nm and 534 nm, respectively, falling within the green spectrum.

This compound Analogs and Their Applications

To enhance the utility of this compound in diverse biological contexts, two primary analogs have been developed with specific targeting capabilities.

-

Hksox-1r: This analog is engineered for improved cellular retention . This modification allows for longer-term imaging studies within the cytoplasm of living cells.

-

Hksox-1m: This analog is specifically designed for mitochondrial targeting . Given that mitochondria are a primary source of cellular superoxide, Hksox-1m is an invaluable tool for investigating mitochondrial oxidative stress.

References

Methodological & Application

Application Notes and Protocols: Hksox-1 for Live Cell Imaging of Superoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction